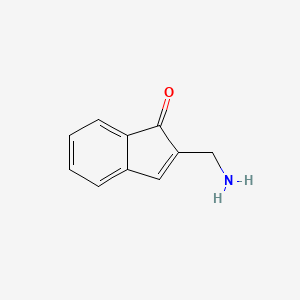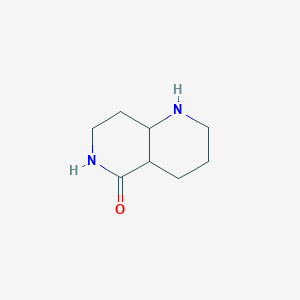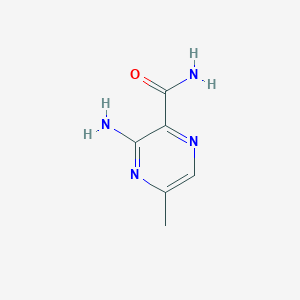
2-(Aminomethyl)-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1H-inden-1-one is an organic compound with a unique structure that includes an indene backbone substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1H-inden-1-one typically involves the reaction of indanone with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where indanone reacts with formaldehyde and a primary or secondary amine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(aminomethyl)-1H-indene-1,3-dione, while reduction can produce 2-(aminomethyl)-1H-inden-1-ol.
Scientific Research Applications
2-(Aminomethyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1H-inden-1-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indene backbone provides a rigid structure that can fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)indole: Similar structure but with an indole backbone.
2-(Aminomethyl)phenol: Contains a phenol group instead of an indene.
2-(Aminomethyl)pyridine: Pyridine ring instead of an indene.
Uniqueness
2-(Aminomethyl)-1H-inden-1-one is unique due to its indene backbone, which provides distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the rigidity and electronic properties of the indene ring are advantageous.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(aminomethyl)inden-1-one |
InChI |
InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-5H,6,11H2 |
InChI Key |
QPECAAQMLUREIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)


![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)



![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)


